3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C8H11N7O2S and its molecular weight is 269.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound, due to its structural complexity, plays a significant role in the field of synthetic chemistry. For instance, 3,4,5-Trinitro-1H-pyrazole, related to our compound, reacts with various agents such as ammonia and thiols, leading to nucleophilic substitutions at specific positions in the pyrazole ring, thus forming diverse substituted pyrazoles (Dalinger et al., 2013). Similarly, amination of nitroazoles, including compounds with structural similarities to the query compound, results in products with varied structural and energetic properties, indicating its potential in designing new materials (Xiuxiu Zhao et al., 2014).
X-Ray Crystal Study and Biological Activities
The compound's structural analogs have been the subject of intense study for their potential biological activities. For instance, hydroxymethyl pyrazole derivatives have been synthesized and characterized, revealing insights into their structural characteristics and potential as antitumor, antifungal, and antibacterial agents (A. Titi et al., 2020).
Catalytic Synthesis
The compound and its analogs have applications in catalysis, as seen in the synthesis of pyridine-pyrimidines using amines like 3-methyl-1H-pyrazole-5-amine under specific conditions, highlighting its utility in creating complex molecules (Fahime Rahmani et al., 2018).
Domino Reactions
Compounds structurally related to 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine are also important in domino reactions, where multiple bonds are formed in a single operation, demonstrating their role in efficient synthetic pathways (P. Gunasekaran et al., 2014).
Macrocyclic Ligand Synthesis
These compounds can be used to synthesize macrocyclic ligands, which have significant applications in coordination chemistry and the formation of metal complexes, as demonstrated by reactions involving pyrazolylmethyl groups (N. Alcock et al., 1988).
Mechanism of Action
Target of Action
The compound, also known as 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine, is a derivative of 1,2,4-triazole . It is known that 1,2,4-triazole derivatives act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, a group of hormones that regulate many aspects of reproduction and development.
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it is hypothesized that it may inhibit the aromatase enzyme, thereby reducing the production of estrogens . This could potentially lead to various physiological changes, depending on the context of its use.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in its structure suggests that it may have good bioavailability .
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2S/c1-5-7(15(16)17)6(2)14(12-5)4-18-8-11-10-3-13(8)9/h3H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYUVQTBOLBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=CN2N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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